(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide

Description

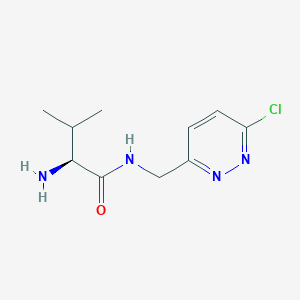

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide is a chiral small molecule characterized by a pyridazine core substituted with a chlorine atom at the 6-position and a methyl-butyramide side chain. The (S)-configuration at the amino group confers stereoselectivity, which is critical for its biological activity and binding affinity. Its structural features—such as the chloro-pyridazine moiety and branched alkyl chain—contribute to its physicochemical properties, including solubility, metabolic stability, and target engagement .

Properties

IUPAC Name |

(2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-6(2)9(12)10(16)13-5-7-3-4-8(11)15-14-7/h3-4,6,9H,5,12H2,1-2H3,(H,13,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAALMYPTOGZVAC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=NN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=NN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by chlorination to introduce the chloro substituent.

Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the chlorinated pyridazine ring.

Formation of the Butyramide Moiety: The butyramide moiety can be synthesized through the reaction of a suitable acid chloride with an amine, followed by coupling with the pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chlorinated pyridazine ring can be reduced to form different hydrogenated derivatives.

Substitution: The chloro substituent on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyridazine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for studying enzyme interactions or as a probe in biochemical assays.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide, a comparative analysis with analogous compounds is essential. Below, key structural and functional analogs are discussed:

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

This compound, patented for its synthetic utility (WO 2012/047543), shares the acetamide backbone but differs in substituents. The trifluoroethyl group enhances electronegativity and metabolic resistance compared to the pyridazine-methyl group in the target compound.

| Property | This compound | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide |

|---|---|---|

| Core Structure | Pyridazine with 6-chloro substitution | Acetamide with trifluoroethyl group |

| Electron Effects | Electron-withdrawing (Cl) and π-deficient ring | Strongly electron-withdrawing (CF₃) |

| Metabolic Stability | Moderate (chloro group may slow oxidation) | High (CF₃ resists enzymatic degradation) |

| Synthetic Utility | Intermediate for CNS-targeting agents | General intermediate for fluorinated drugs |

N-(Pyridazin-3-ylmethyl)butyramide Derivatives

Other derivatives, such as N-(5-bromo-pyridazin-3-ylmethyl)-3-methyl-butyramide, highlight the impact of halogen positioning. Additionally, the (S)-stereochemistry in the target compound improves enantiomeric purity, which correlates with higher selectivity in receptor binding assays .

Biological Activity

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide, a compound with the CAS number 1354015-42-1, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C9H13ClN4O

- Molecular Weight : 228.67872 g/mol

- Structural Characteristics : The compound features a pyridazine moiety, which is significant for its biological interactions.

Research indicates that compounds containing a pyridazine ring often exhibit diverse biological activities, including antimicrobial and antiviral properties. The specific mechanisms of this compound are still under investigation, but preliminary studies suggest it may interact with various biological targets:

- Inhibition of Viral Replication : Similar compounds have shown efficacy against viral infections by inhibiting viral DNA replication and other stages of the viral lifecycle .

- Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings from studies that have investigated the biological activity of this compound and related compounds:

Case Study 1: Antiviral Activity

A study published in November 2020 evaluated a series of compounds similar to this compound for their antiviral properties against human adenovirus (HAdV). The lead compound demonstrated an IC50 value of 0.27 μM, indicating potent antiviral activity with a high selectivity index (>100), suggesting minimal toxicity to host cells while effectively inhibiting viral replication .

Case Study 2: Antimicrobial Efficacy

Research on related pyridazine derivatives revealed significant antimicrobial activity against several bacterial strains. These compounds were noted for their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes, highlighting the potential for developing new antibiotics based on similar structures .

Q & A

Q. What synthetic routes are recommended for synthesizing (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide?

The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes as intermediates. Key steps involve formic acid derivatives as CO surrogates and precise control of reaction parameters (e.g., solvent polarity, temperature). Catalytic systems such as Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) enhance cyclization efficiency. Multi-step protocols often require protecting group strategies for the amino and pyridazine moieties .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity and purity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm stereochemistry and functional group integration.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy: Identifies characteristic vibrations (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV/Vis or diode-array detection (≥95% purity threshold) .

Q. What are the documented biological targets or mechanisms of action for this compound?

While direct mechanistic data are limited, structural analogs (e.g., 6-chloropyridazine derivatives) exhibit activity against kinase enzymes (e.g., EGFR, VEGFR) and microbial targets. Preliminary studies suggest interactions with ATP-binding pockets or membrane receptors. Target validation typically employs:

- In vitro enzyme inhibition assays (IC₅₀ determination).

- Cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound degradation. Methodological solutions include:

- Standardized protocols: Reproduce assays under controlled conditions (pH, temperature, serum content).

- Purity validation: Use HPLC-MS to rule out impurities ≥98% purity).

- Structure-activity relationship (SAR) studies: Compare activity of analogs (e.g., replacing the chloropyridazine group) to isolate critical pharmacophores .

Q. What experimental strategies mitigate degradation during long-term stability studies?

Degradation pathways (hydrolysis, oxidation) are minimized via:

- Storage conditions: -20°C under argon, with desiccants.

- Stabilizers: Antioxidants (e.g., 0.1% BHT) in solution.

- Continuous cooling: During prolonged experiments to reduce thermal degradation (e.g., 4°C for aqueous solutions) . Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify degradation products (e.g., hydrolyzed amide bonds) .

Q. How can reaction yields be optimized during pyridazine-methylbutyramide bond formation?

Yield optimization strategies include:

- Coupling agents: EDC/HOBt or DCC for amide bond formation.

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Catalyst tuning: Pd/ligand ratios (e.g., 1:2 Pd:Xantphos) improve cyclization.

| Solvent | Temperature (°C) | Catalyst System | Yield (%) |

|---|---|---|---|

| DMF | 80 | Pd(OAc)₂/Xantphos | 72 |

| THF | 65 | PdCl₂(PPh₃)₂ | 58 |

| DCM | 40 | None | 34 |

Q. What computational methods predict binding affinity to hypothetical protein targets?

- Molecular docking: AutoDock Vina or Schrödinger Glide predicts binding poses (e.g., pyridazine interaction with kinase hinge regions).

- Molecular dynamics (MD): AMBER or GROMACS simulates binding stability (20 ns trajectories).

- Pharmacophore modeling: MOE or Phase identifies critical H-bond donors/acceptors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is essential .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

Solubility discrepancies (e.g., aqueous vs. DMSO) require:

- Standardized solvent systems: Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements.

- Temperature control: 25°C ± 0.5°C during assays.

- Dynamic light scattering (DLS): Detect aggregation phenomena that skew data .

Q. What strategies enhance the compound’s metabolic stability in pharmacokinetic studies?

- Structural modifications: Introduce fluorine atoms or methyl groups to block CYP450 oxidation.

- Prodrug approaches: Mask the amino group with acetyl or tert-butyl carbamate protections.

- In vitro microsomal assays: Rat/human liver microsomes (RLM/HLM) identify metabolic hotspots .

Notes on Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.